9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
This typically includes the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various formats like SMILES or InChI .
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from its precursors . It includes the reagents, catalysts, and conditions required for each step.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with other substances .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
844663-33-8 |
---|---|
Molecular Formula |
C21H25N5O3 |
Molecular Weight |
395.463 |
IUPAC Name |
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25N5O3/c1-12-6-13(2)8-16(7-12)24-9-14(3)10-25-17-18(22-20(24)25)23(5)21(29)26(19(17)28)11-15(4)27/h6-8,14H,9-11H2,1-5H3 |
InChI Key |
XIFFLGPYOZATKZ-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC(=CC(=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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